molecular formula C25H29N3O2S B4578224 2-(4-benzyl-1-piperazinyl)-5-(4-butoxybenzylidene)-1,3-thiazol-4(5H)-one

2-(4-benzyl-1-piperazinyl)-5-(4-butoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B4578224
M. Wt: 435.6 g/mol
InChI Key: UYOGFYOPHHQNPR-PTGBLXJZSA-N
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Description

The exploration of novel compounds with potential therapeutic benefits is a key area of chemical research. Compounds similar to "2-(4-benzyl-1-piperazinyl)-5-(4-butoxybenzylidene)-1,3-thiazol-4(5H)-one" often exhibit interesting biological activities and structural properties that warrant detailed investigation.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, employing techniques like reduction, condensation, and cyclization. For example, the synthesis of a related thiazol-2-amine compound was achieved via the reduction of a benzylidene-thiazol-2-amine precursor, highlighting the importance of selecting appropriate reagents and conditions for successful compound synthesis (叶姣 et al., 2015).

Molecular Structure Analysis

The molecular structure and conformation of organic compounds significantly influence their chemical reactivity and biological activity. X-ray crystallography is a common technique used for structural determination, offering insights into the arrangement of atoms within a molecule and intermolecular interactions, as demonstrated in the study of various piperazine derivatives (Ninganayaka Mahesha et al., 2019).

Chemical Reactions and Properties

Organic compounds containing benzyl, piperazine, and thiazole moieties participate in a variety of chemical reactions, including nucleophilic substitution and ring-closure reactions. These reactions are essential for modifying the chemical structure and hence the properties of the compounds for specific applications (A. Foroumadi et al., 2005).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are often determined experimentally and can be influenced by the compound's molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and biological activity, define the potential applications of organic compounds. Studies on related compounds have shown that modifications in the chemical structure can lead to significant changes in these properties, offering opportunities for the development of new therapeutic agents (B. Golankiewicz et al., 1995).

Scientific Research Applications

Antioxidant Properties

A study focused on Thiazolidinone derivatives, closely related to the chemical structure , investigated their efficiency as antioxidants for local base oil. The research found these compounds to exhibit significant antioxidant activity, which was confirmed through the monitoring of total acid number and viscosity changes. Quantum chemical parameters such as the lowest unoccupied molecular orbital (LUMO), the highest occupied molecular orbital (HOMO) energy levels, and the energy gap were calculated to support these findings, suggesting potential applications in enhancing the oxidative stability of various products or processes (H. Mohammed et al., 2019).

Antimicrobial and Antioxidant Agents

Another research effort synthesized derivatives bearing a structural resemblance to the target compound, exploring their antimicrobial and antioxidant activities. The study revealed that certain synthesized compounds displayed remarkable antimicrobial and antioxidant properties, suggesting their potential use in medical and pharmaceutical applications to combat microbial infections and oxidative stress (David S. A. Haneen et al., 2019).

Ecologically Clean Fuel Stabilization

Research into the stabilization of ecologically clean diesel fuel examined the use of additives related to the chemical structure . The study identified that such compounds, when used in combination with metal deactivators, significantly improved fuel stability. This suggests a potential application in enhancing fuel quality and performance, contributing to the development of cleaner and more efficient fuel formulations (V. N. Koshelev et al., 1996).

properties

IUPAC Name

(5E)-2-(4-benzylpiperazin-1-yl)-5-[(4-butoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-2-3-17-30-22-11-9-20(10-12-22)18-23-24(29)26-25(31-23)28-15-13-27(14-16-28)19-21-7-5-4-6-8-21/h4-12,18H,2-3,13-17,19H2,1H3/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOGFYOPHHQNPR-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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